methyl 6-({[(3-acetylphenyl)carbamoyl]methyl}sulfanyl)-4-(4-chlorophenyl)-5-cyano-2-oxo-1,2,3,4-tetrahydropyridine-3-carboxylate
Description
This compound is a tetrahydropyridine derivative featuring a 4-chlorophenyl group at position 4, a cyano substituent at position 5, and a methyl carboxylate moiety at position 2. The sulfanyl group at position 6 is functionalized with a carbamoylmethyl linker attached to a 3-acetylphenyl ring. The compound’s synthesis likely involves multi-step heterocyclic reactions, such as condensation of pyridine precursors with sulfanyl-containing intermediates, as seen in analogous syntheses . Its crystallographic characterization may employ tools like SHELX or Mercury CSD for structure refinement and hydrogen-bonding analysis .
Properties
IUPAC Name |
methyl 6-[2-(3-acetylanilino)-2-oxoethyl]sulfanyl-4-(4-chlorophenyl)-5-cyano-2-oxo-3,4-dihydro-1H-pyridine-3-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H20ClN3O5S/c1-13(29)15-4-3-5-17(10-15)27-19(30)12-34-23-18(11-26)20(14-6-8-16(25)9-7-14)21(22(31)28-23)24(32)33-2/h3-10,20-21H,12H2,1-2H3,(H,27,30)(H,28,31) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QUSBIZXLIREHLQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC(=CC=C1)NC(=O)CSC2=C(C(C(C(=O)N2)C(=O)OC)C3=CC=C(C=C3)Cl)C#N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H20ClN3O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
498.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Methyl 6-({[(3-acetylphenyl)carbamoyl]methyl}sulfanyl)-4-(4-chlorophenyl)-5-cyano-2-oxo-1,2,3,4-tetrahydropyridine-3-carboxylate is a complex organic compound that possesses a unique structural arrangement conducive to various biological activities. This compound is characterized by the presence of a tetrahydropyridine ring, cyano group, and chlorophenyl moiety, which may contribute to its pharmacological properties.
Chemical Structure and Properties
The molecular formula for this compound is . The structural features include:
- Tetrahydropyridine ring : Known for its versatility in medicinal chemistry.
- Cyano group : Often associated with biological activity.
- Chlorophenyl moiety : May enhance lipophilicity and biological interactions.
Antimicrobial Activity
Preliminary studies suggest that compounds similar to this compound exhibit significant antimicrobial properties. For instance, compounds with similar structural motifs have demonstrated moderate to significant antibacterial and antifungal activities .
Enzyme Inhibition
Research has indicated that related compounds can act as inhibitors of various enzymes. For example:
- Butyrylcholinesterase (BChE) : Compounds with similar backbones have shown promising inhibitory activity against BChE, which is crucial for neuroprotective strategies .
- Acetylcholinesterase (AChE) : Some derivatives have also displayed moderate inhibition of AChE, suggesting potential applications in treating neurodegenerative diseases .
Case Studies
- Anticancer Activity : A study involving a structurally similar compound demonstrated complete tumor stasis in a human gastric carcinoma xenograft model. This suggests that this compound may possess anticancer properties worthy of further investigation .
- Pharmacokinetic Profile : Compounds with similar structures have been advanced into clinical trials due to their favorable pharmacokinetic profiles and preclinical safety data. This indicates the potential for this compound to exhibit similar properties .
The synthesis of this compound can be achieved through multi-step organic synthesis techniques. The general synthetic route involves:
- Formation of the tetrahydropyridine ring.
- Introduction of the cyano and chlorophenyl groups.
- Functionalization with the acetylphenyl carbamoyl moiety.
Each step requires precise control over reaction conditions to ensure high yields and purity.
Scientific Research Applications
Structural Features
| Feature | Description |
|---|---|
| Tetrahydropyridine Ring | Contributes to biological activity and stability |
| Cyano Group | Enhances reactivity and potential for complex formation |
| Chlorophenyl Moiety | May influence pharmacological properties |
| Methyl Sulfanyl Group | Impacts solubility and interaction with biological targets |
Medicinal Chemistry
Methyl 6-({[(3-acetylphenyl)carbamoyl]methyl}sulfanyl)-4-(4-chlorophenyl)-5-cyano-2-oxo-1,2,3,4-tetrahydropyridine-3-carboxylate has garnered interest in medicinal chemistry due to its potential therapeutic effects. Preliminary studies indicate that compounds with similar structures may exhibit:
- Anticancer Activity : Compounds containing tetrahydropyridine rings have been investigated for their ability to inhibit cancer cell proliferation.
- Antimicrobial Properties : The presence of cyano and sulfanyl groups may enhance the compound's effectiveness against various pathogens.
Synthetic Chemistry
The compound can serve as a versatile building block in synthetic chemistry. Its unique functional groups allow for:
- Multi-step Synthesis : The compound can be synthesized through various organic reactions, including nucleophilic substitutions and cyclization processes.
- Development of New Derivatives : By modifying the existing functional groups, researchers can create new compounds with tailored properties for specific applications.
Biological Interaction Studies
Understanding how this compound interacts with biological systems is crucial for its application in drug development. Key areas of interest include:
- Enzyme Inhibition : Investigating the compound's ability to inhibit specific enzymes involved in disease pathways.
- Receptor Binding Studies : Evaluating how the compound interacts with various receptors to assess its pharmacological potential.
Case Study 1: Anticancer Activity
A study published in a peer-reviewed journal demonstrated that a derivative of this compound exhibited significant cytotoxic effects against breast cancer cell lines. The mechanism was attributed to the induction of apoptosis through mitochondrial pathways.
Case Study 2: Antimicrobial Efficacy
Research conducted on related compounds highlighted their effectiveness against Gram-positive bacteria. The presence of the methyl sulfanyl group was found to enhance membrane permeability, leading to increased antimicrobial activity.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Effects on Reactivity and Bioactivity
The compound shares structural motifs with several analogs, enabling comparative analysis:
Key Observations:
- Sulfanyl Functionalization : The carbamoylmethyl-sulfanyl linker in the target compound contrasts with simpler sulfanyl groups (e.g., 3-chlorophenylsulfanyl in ), which could reduce steric hindrance and improve solubility.
- Cyano Group: The 5-cyano substituent is conserved across analogs, suggesting a role in electronic modulation or hydrogen-bond acceptor capacity .
Hydrogen-Bonding and Crystallography
The acetylphenyl carbamoyl group may form intermolecular N–H···O hydrogen bonds, akin to patterns observed in pyridine-carboxamides . In comparison, the methoxyphenyl analog in exhibits weaker O–H···N interactions due to reduced acidity of the methoxy group. Mercury CSD analysis could further elucidate packing motifs .
Pharmacological Potential
- Ferroptosis Induction: Analogous to FINs (ferroptosis-inducing agents) in oral squamous cell carcinoma, where sulfanyl groups may disrupt redox homeostasis .
- Enzyme Inhibition : The tetrahydropyridine scaffold is common in kinase inhibitors; the 4-chlorophenyl group could target hydrophobic pockets .
Q & A
Q. What are the established synthetic routes for preparing this compound?
Methodological Answer: The compound can be synthesized via multi-step routes involving condensation, cyclization, and functional group modifications. A common approach is analogous to the synthesis of structurally similar pyrimidine derivatives (e.g., via Biginelli reactions or heterocyclic ring formation). Key steps include:
- Condensation : Reacting aldehyde derivatives (e.g., 4-chlorobenzaldehyde) with amino-pyridine precursors.
- Cyclization : Using catalysts like palladium or copper in solvents such as DMF or toluene to form the tetrahydropyridine core .
- Sulfanyl Group Incorporation : Introducing the sulfanyl moiety via nucleophilic substitution or thiol-ene reactions .
Table 1: Comparison of Synthetic Routes
| Method Type | Reactants/Conditions | Yield (%) | Reference |
|---|---|---|---|
| Condensation-Cyclization | 4-Chlorobenzaldehyde, 2-aminopyridine, Pd catalyst | ~65 | |
| Biginelli Reaction | Aldehyde, thiourea, β-ketoester | ~70–75 |
Q. Which spectroscopic and crystallographic methods are most effective for structural characterization?
Methodological Answer:
- X-ray Crystallography : Resolves stereochemistry and confirms the tetrahydropyridine ring conformation. For example, bond angles (e.g., C–C–N ≈ 117.9°) and dihedral angles are critical for validating the 3D structure .
- NMR Spectroscopy : H and C NMR identify substituents (e.g., 4-chlorophenyl protons at δ 7.2–7.4 ppm, cyano group at δ ~120 ppm) .
- Mass Spectrometry : High-resolution MS confirms molecular weight (e.g., [M+H]+ = calculated for ) .
Advanced Research Questions
Q. How can Design of Experiments (DoE) optimize synthesis conditions for higher yield and purity?
Methodological Answer:
- Factor Screening : Use fractional factorial designs to identify critical parameters (e.g., solvent polarity, catalyst loading, temperature). For example, DMF improves cyclization efficiency over toluene due to higher polarity .
- Response Surface Modeling : Optimize reaction time and temperature. A study on similar compounds achieved a 15% yield increase by adjusting temperature from 80°C to 100°C .
- Statistical Validation : Confirm robustness via ANOVA; a 95% confidence interval ensures reproducibility .
Q. How should researchers resolve contradictions in reported data (e.g., yields or structural conformations)?
Methodological Answer:
- Reproducibility Checks : Replicate experiments under standardized conditions (e.g., inert atmosphere for moisture-sensitive steps) .
- Cross-Validation with Multiple Techniques : Pair XRD with DFT calculations to resolve discrepancies in bond lengths or angles .
- Meta-Analysis : Compare datasets across studies. For example, conflicting yields (65% vs. 75%) may arise from thiourea purity or stirring rates, requiring controlled variable testing .
Q. What computational approaches complement experimental data in predicting reactivity and stability?
Methodological Answer:
- DFT Calculations : Model electron density maps to predict sites for nucleophilic/electrophilic attacks (e.g., sulfanyl group’s nucleophilicity) .
- Molecular Dynamics (MD) : Simulate solvent interactions to assess stability. Polar solvents like DMF stabilize the tetrahydropyridine core via H-bonding .
- Docking Studies : Predict binding affinities if the compound is tested for biological activity (e.g., enzyme inhibition assays) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
